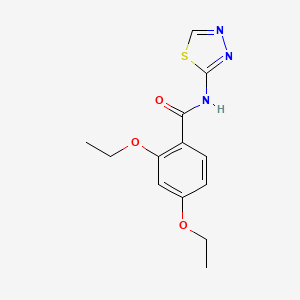
2,4-diethoxy-N-1,3,4-thiadiazol-2-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-diethoxy-N-1,3,4-thiadiazol-2-ylbenzamide (DET) is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a member of the thiadiazole family, which is known for its diverse pharmacological activities. DET has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
作用机制
The mechanism of action of 2,4-diethoxy-N-1,3,4-thiadiazol-2-ylbenzamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. In addition, this compound has been found to activate the GABAergic system, which is involved in the regulation of neuronal excitability and is a target for anticonvulsant drugs.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. In addition, this compound has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, suggesting that it may possess antioxidant properties. Furthermore, this compound has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that is involved in the regulation of neuronal excitability.
实验室实验的优点和局限性
One of the advantages of 2,4-diethoxy-N-1,3,4-thiadiazol-2-ylbenzamide is its high potency and specificity for its pharmacological targets. This makes it a valuable tool for studying the mechanisms of inflammation, pain, and epilepsy. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, the toxicity of this compound has not been fully characterized, and further studies are needed to determine its safety profile.
未来方向
There are several future directions for the study of 2,4-diethoxy-N-1,3,4-thiadiazol-2-ylbenzamide. One potential direction is the development of novel analogs of this compound with improved pharmacological properties. For example, the synthesis of water-soluble analogs of this compound could improve its in vivo efficacy. In addition, further studies are needed to fully characterize the toxicity and safety profile of this compound. Finally, the potential use of this compound as a therapeutic agent for the treatment of cancer should be further explored, as it has been shown to possess antitumor properties in preclinical studies.
合成方法
The synthesis of 2,4-diethoxy-N-1,3,4-thiadiazol-2-ylbenzamide involves the reaction of 2,4-dichloro-5-ethoxybenzoic acid with thiosemicarbazide in the presence of triethylamine. The resulting product is then reacted with acetic anhydride to form the final compound, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.
科学研究应用
2,4-diethoxy-N-1,3,4-thiadiazol-2-ylbenzamide has been extensively studied for its pharmacological properties. It has been found to exhibit potent anti-inflammatory and analgesic activities in animal models. In addition, this compound has been shown to possess anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Furthermore, this compound has been found to possess antitumor properties, making it a potential candidate for the treatment of cancer.
属性
IUPAC Name |
2,4-diethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-3-18-9-5-6-10(11(7-9)19-4-2)12(17)15-13-16-14-8-20-13/h5-8H,3-4H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZYTAMVXOCNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=NN=CS2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

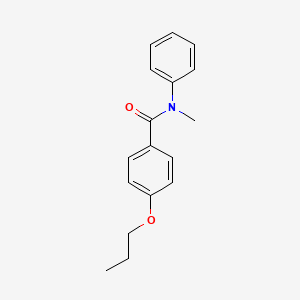
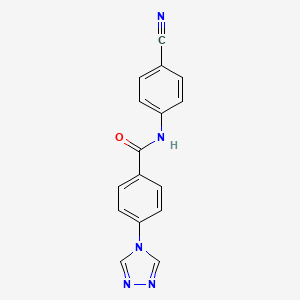
![(2,4-dimethoxyphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350005.png)
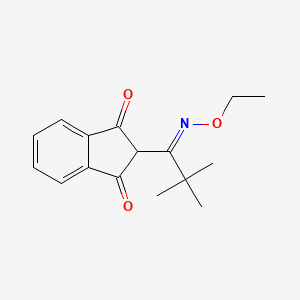
![5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5350027.png)
![2-(2,6-dimethyl-4-morpholinyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5350029.png)
![5-chloro-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5350039.png)
![methyl (2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5350041.png)
![1-(1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5350052.png)
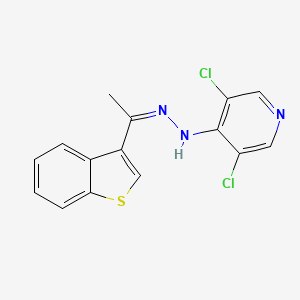
![1-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5350057.png)
![8-chloro-2-[4-(trifluoromethyl)phenyl]-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B5350071.png)
![3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5350084.png)
![4-(4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5350089.png)